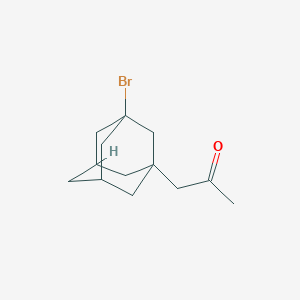

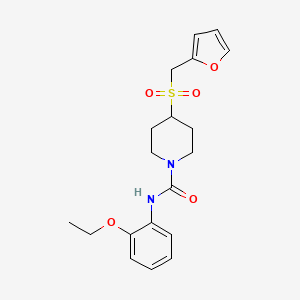

![molecular formula C11H18O3 B2684539 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243512-23-2](/img/structure/B2684539.png)

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eucalyptol, also known as 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane, is a saturated monoterpene . It’s a volatile oil with medicinal values naturally found in eucalyptus oil . It’s a isoprenoid with 2-isoprene subunits (C10) .

Molecular Structure Analysis

The molecular formula of Eucalyptol is C10H18O . Its average mass is 154.249 Da and its monoisotopic mass is 154.135757 Da .Physical And Chemical Properties Analysis

Eucalyptol has a boiling point of 176-177 °C, a melting point of 1-2 °C, and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.457 .科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, are noted for their flexibility and usage as precursors in various industrial chemicals. Their fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae demonstrates their potential in biorenewable chemical production. However, their inhibitory effect on these microbes at concentrations below desired yields highlights the need for metabolic engineering strategies to enhance microbial robustness against such compounds. This includes modifications to cell membrane properties and metabolic processes to increase tolerance and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction and Separation

The review on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for the separation of carboxylic acids from aqueous solutions. It highlights the environmentally benign, non-toxic, and non-polluting characteristics of supercritical CO2 as a solvent, offering a competitive and simplified approach for carboxylic acid separation with higher yield. This is particularly relevant for the separation and purification processes of similar compounds to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid in industrial applications (Djas & Henczka, 2018).

Biotechnological Routes from Biomass

Lactic acid production from biomass, serving as a precursor for various chemicals, reflects the potential of biotechnological routes for converting similar structures to valuable industrial chemicals. The conversion of lactic acid into products like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes underscores the versatility of carboxylic acid derivatives in green chemistry. This approach could be adapted for compounds similar to 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, enhancing their value and applicability in sustainable chemical production (Gao, Ma, & Xu, 2011).

特性

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-9(2)11(8(12)13)6-4-10(3,14-9)5-7-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTDQLWOXOVNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC(O1)(CC2)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)

![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)

![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)

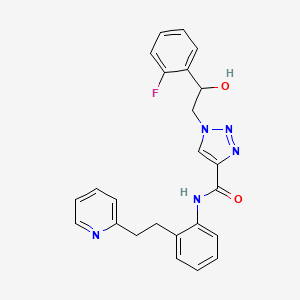

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)

![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2684478.png)

![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)